2-(2-氧代-1,2,3,4-四氢喹啉-3-基)乙酸甲酯

描述

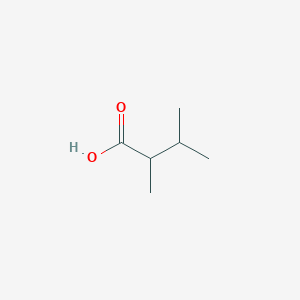

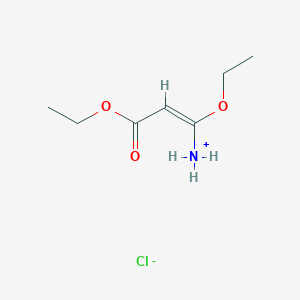

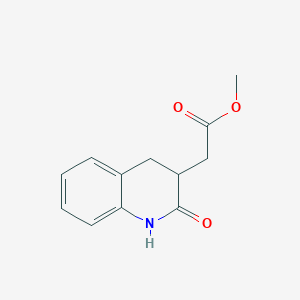

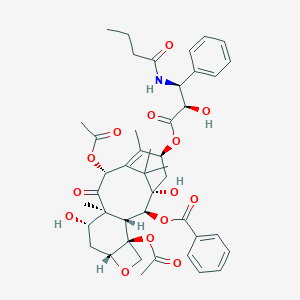

“Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate” is a chemical compound with the CAS Number: 61164-72-5. It has a molecular weight of 219.24 and its IUPAC name is methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15). The InChI key is TVPQVNZTFJUWLE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate” is a solid substance. It has a boiling point of 387.8±35.0°C at 760 mmHg and a melting point of 150.5-151°C .科学研究应用

Synthesis of Heterocyclic Compounds

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate: is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals due to their diverse biological activities. The compound’s structure allows for the introduction of additional functional groups, enabling the synthesis of complex molecules through domino reactions .

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound serves as a key building block for the construction of molecules with potential therapeutic effects. Its structural motif is found in many bioactive molecules, making it a significant component in structure-activity relationship (SAR) studies. Researchers utilize it to develop novel analogs with enhanced biological activity .

Antimicrobial Agents

The quinoline core of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is often exploited in the design of antimicrobial agents. Modifications to the quinoline ring can lead to compounds with activity against a range of pathogenic bacterial strains, contributing to the fight against antibiotic resistance .

Anticancer Research

Quinoline derivatives, including those synthesized from this compound, are examined for their anticancer properties. They are tested against various cancer cell lines to evaluate their efficacy in inhibiting tumor growth and inducing apoptosis in cancerous cells .

Green Chemistry Applications

This compound is used in green chemistry approaches for synthesizing other chemicals. Its reactions can be carried out under environmentally benign conditions, using less hazardous solvents and catalysts, which aligns with the principles of green chemistry to reduce the environmental impact of chemical synthesis .

Neurodegenerative Disease Research

The compound’s derivatives are investigated for their potential in treating neurodegenerative diseases. The quinoline scaffold is a common feature in molecules that target neurological pathways, and modifications to this core structure can lead to new treatments for conditions such as Alzheimer’s and Parkinson’s diseases .

安全和危害

作用机制

Target of Action

The primary targets of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is still ongoing .

Result of Action

The molecular and cellular effects of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate’s action are currently unknown

属性

IUPAC Name |

methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPQVNZTFJUWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)